An In-depth Technical Guide to 4-Benzoylbenzaldehyde (CAS: 20912-50-9): A Versatile Bifunctional Building Block for Advanced Synthesis
An In-depth Technical Guide to 4-Benzoylbenzaldehyde (CAS: 20912-50-9): A Versatile Bifunctional Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylbenzaldehyde, with the CAS number 20912-50-9, is an intriguing organic molecule that presents a unique synthetic potential due to its bifunctional nature.[1] Possessing both an aldehyde and a ketone functional group on a diphenylmethanone framework, it serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its distinct reactivity at two different carbonyl sites allows for selective transformations, making it a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis.[1] This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 4-Benzoylbenzaldehyde, focusing on its synthesis, chemical properties, reactivity, and applications, particularly in the realm of drug discovery.
Physicochemical Properties and Structural Elucidation
4-Benzoylbenzaldehyde is an aromatic compound with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol .[2] It typically appears as a colorless to pale yellow liquid with a characteristic almond-like odor, a common trait for benzaldehyde derivatives.[1] Due to its predominantly nonpolar aromatic structure, it exhibits good solubility in common organic solvents like ethanol and ether, while having limited solubility in water.[1] The presence of two distinct carbonyl groups, an aldehyde and a ketone, governs its chemical behavior and provides multiple avenues for synthetic modifications.
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10822334&t=l", label=""]; "img" [pos="2.5,-0.5!"];
edge [arrowhead=vee, color="#5F6368"]; "Aldehyde" -> "img" [pos="3.5,1!"]; "Ketone" -> "img" [pos="3.5,-1!"]; } . Caption: Chemical structure and key identifiers for 4-Benzoylbenzaldehyde.
Predicted Spectroscopic Analysis
While a comprehensive, publicly available set of spectra for 4-Benzoylbenzaldehyde is not readily accessible, we can predict its key spectroscopic features based on the analysis of structurally similar compounds, such as benzaldehyde and its substituted derivatives.[3][4][5]
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.
-
Aldehydic Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.9 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[5]
-
Aromatic Protons: The nine aromatic protons on the two phenyl rings will likely appear as a complex multiplet in the region of δ 7.4 to 8.0 ppm. The protons on the benzaldehyde ring will be influenced by both the aldehyde and the benzoyl groups, leading to a more complex splitting pattern compared to unsubstituted benzaldehyde.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will be characterized by the presence of two carbonyl carbon signals and several aromatic carbon signals.
-
Aldehydic Carbonyl Carbon: This signal is expected to appear significantly downfield, around δ 191-193 ppm.[3]
-
Ketonic Carbonyl Carbon: The ketone carbonyl carbon is also expected to be in the downfield region, likely between δ 195 and 198 ppm.
-
Aromatic Carbons: A series of peaks in the δ 128-140 ppm range will correspond to the aromatic carbons.
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by the stretching vibrations of the two carbonyl groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.[4]
-
C=O Stretch (Ketone): Another strong absorption band, corresponding to the ketone carbonyl, should appear at a slightly lower wavenumber, typically in the range of 1660-1680 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[4]
-
Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.[4]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 210. Subsequent fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and the benzoyl group (C₆H₅CO, 105 Da).
Synthesis of 4-Benzoylbenzaldehyde: Key Methodologies
The synthesis of 4-Benzoylbenzaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two plausible and effective methods are detailed below.
Method 1: Friedel-Crafts Acylation of a Protected Benzaldehyde
Direct Friedel-Crafts acylation of benzaldehyde is challenging due to the deactivating nature of the aldehyde group, which directs incoming electrophiles to the meta position.[1] To achieve the desired para-substitution, a protection-acylation-deprotection strategy is a robust and logical approach.
Step-by-Step Protocol:
-
Protection of the Aldehyde Group:
-
To a solution of benzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq) as a dehydrating agent.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product, benzaldehyde dimethyl acetal, with an organic solvent. Purify by distillation.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in a dry, non-polar solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) to the stirred suspension.
-
Add a solution of the protected benzaldehyde dimethyl acetal (1.0 eq) in dry DCM dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-benzoylbenzaldehyde dimethyl acetal.
-
-
Deprotection of the Acetal:
-
Dissolve the crude acetal in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete conversion of the acetal to the aldehyde.
-
Neutralize the acid and extract the final product, 4-Benzoylbenzaldehyde, with an organic solvent.
-
Purify the product by column chromatography or distillation under reduced pressure.
-
Method 2: Oxidation of 4-Methylbenzophenone
An alternative and often more direct route involves the oxidation of the methyl group of 4-methylbenzophenone. This method avoids the protection-deprotection sequence but requires careful control of the oxidation conditions to prevent over-oxidation to the carboxylic acid.
Step-by-Step Protocol:
-
Oxidation Reaction:
-
Dissolve 4-methylbenzophenone (1.0 eq) in a suitable solvent, such as acetic acid or a mixture of acetic anhydride and acetic acid.
-
Slowly add a controlled amount of an oxidizing agent, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), while maintaining the reaction temperature. The choice of oxidant and conditions is critical to favor aldehyde formation.
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC.
-
Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for CrO₃ or isopropanol for KMnO₄).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-Benzoylbenzaldehyde using column chromatography or distillation.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Benzoylbenzaldehyde lies in the differential reactivity of its two carbonyl groups. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone. This difference can be exploited for selective chemical transformations, making it a powerful tool for building molecular complexity.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core of a vast number of approved drugs. 4-Benzoylbenzaldehyde serves as a valuable precursor for the synthesis of various heterocyclic systems.
-
Quinazolines: Quinazoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. 4-Benzoylbenzaldehyde can be used in reactions with 2-aminobenzylamine or related compounds, where the aldehyde group reacts to form an initial intermediate that then undergoes cyclization to form the quinazoline ring system.[6][7][8][9]
-
Oxazoles: The oxazole moiety is another privileged scaffold in medicinal chemistry. 4-Benzoylbenzaldehyde can participate in the Robinson-Gabriel synthesis or related methods, where it reacts with α-acylamino ketones or their precursors to form substituted oxazoles.[10][11][12][13][14]
-
Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are found in many bioactive molecules. 4-Benzoylbenzaldehyde can be utilized in multicomponent reactions, for instance, with a 1,3-dicarbonyl compound and a nitrogen source like urea or guanidine, to construct the pyrimidine ring.[15][16][17][18][19]
Role as a Key Intermediate in Pharmaceutical Synthesis
The utility of 4-Benzoylbenzaldehyde and its derivatives extends to their use as key intermediates in the synthesis of specific drug molecules. For example, a structurally related benzaldehyde derivative has been identified as a crucial intermediate in the preparation of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. This highlights the importance of such bifunctional building blocks in the development of modern therapeutics.
Safety and Handling
As a benzaldehyde derivative, 4-Benzoylbenzaldehyde should be handled with appropriate safety precautions in a laboratory setting.[20][21][22]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Benzaldehydes are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[20][21] Some benzaldehyde derivatives may also have the potential for respiratory sensitization.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
It is crucial to consult the specific Safety Data Sheet (SDS) for 4-Benzoylbenzaldehyde before use to obtain comprehensive and up-to-date safety and handling information.
Conclusion
4-Benzoylbenzaldehyde is a highly valuable and versatile bifunctional building block for organic synthesis. Its unique structure, featuring both an aldehyde and a ketone, allows for a rich and diverse chemistry, enabling the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. The synthetic routes outlined in this guide provide practical and logical approaches for its preparation. For researchers and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of 4-Benzoylbenzaldehyde opens up numerous possibilities for the design and synthesis of novel bioactive compounds and advanced materials. As with any chemical reagent, a commitment to safe laboratory practices is paramount when working with this compound.
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